methanone](/img/structure/B10983757.png)
[1-(9H-purin-6-yl)piperidin-4-yl](1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
Eigenschaften
Molekularformel |
C22H23N7O |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
[1-(7H-purin-6-yl)piperidin-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H23N7O/c30-22(29-10-7-16-15-3-1-2-4-17(15)27-18(16)11-29)14-5-8-28(9-6-14)21-19-20(24-12-23-19)25-13-26-21/h1-4,12-14,27H,5-11H2,(H,23,24,25,26) |
InChI-Schlüssel |
PPBOTSJJZVIYIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C5=NC=NC6=C5NC=N6 |
Herkunft des Produkts |
United States |
Beschreibung
The compound 1-(9H-purin-6-yl)piperidin-4-ylmethanone is a hybrid molecule combining a purine-derived piperidine moiety with a beta-carboline scaffold. Its structure integrates two pharmacologically significant frameworks:
- Beta-Carboline Methanone: The beta-carboline system, a tricyclic indole alkaloid, is associated with diverse bioactivities, including MAO inhibition and neuroprotective effects .
Structural characterization of this compound likely employs X-ray crystallography via programs like SHELX, which is widely used for small-molecule refinement and structure solution . Its synthesis and stereochemical details are inferred to involve coupling reactions between the piperidine-purine and beta-carboline precursors.
Vorbereitungsmethoden
Synthesis of the Purine-Piperidine Component
The purine-piperidine segment is typically derived from 9H-purine-6-yl derivatives and functionalized piperidines. A common approach involves nucleophilic substitution or coupling reactions.
Nucleophilic Substitution on Piperidine
A key intermediate, 1-(9H-purin-6-yl)piperidin-4-amine (CAS: VC20387471), is synthesized by reacting 6-chloropurine with 4-aminopiperidine under basic conditions. The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the piperidine’s amine group displaces the chloride on purine. Optimal yields (~70–80%) are achieved in polar aprotic solvents like DMF at 80–100°C.
Functionalization of Piperidine
Further modification of the piperidine ring, such as introducing a ketone group, is critical for subsequent coupling. For example, 1-(9H-purin-6-yl)piperidin-4-ylmethanone is prepared by oxidizing 1-(9H-purin-6-yl)piperidin-4-methanol using Jones reagent (CrO₃/H₂SO₄) in acetone. This step requires careful temperature control (0–5°C) to avoid over-oxidation.
Synthesis of the Beta-Carboline Component
The beta-carboline moiety is constructed via the Pictet-Spengler reaction, cyclizing tryptamine derivatives with aldehydes.
Acid-Catalyzed Cyclization
A representative method involves refluxing tryptophan methyl ester with formaldehyde in acetic acid and dichloromethane (1:2 v/v) to yield 1,3,4,9-tetrahydro-2H-beta-carboline . Substituted aldehydes (e.g., benzaldehyde) introduce diversity at the C1 position, though electron-withdrawing groups may reduce yields.
Erlenmeyer-Plöchl Reaction
For oxazolone-functionalized beta-carbolines, beta-carboline-3-carboxylic acid is activated with DCC/DMAP and coupled with glycine ethyl ester, followed by cyclization in acetic anhydride. This method achieves moderate yields (50–60%) and is scalable.
Coupling Strategies for Hybrid Formation
The final step involves conjugating the purine-piperidine and beta-carboline moieties via a methanone linker.
Friedel-Crafts Acylation
A widely used method employs Friedel-Crafts conditions to couple 1-(9H-purin-6-yl)piperidin-4-ylmethanone with 1,3,4,9-tetrahydro-2H-beta-carboline using AlCl₃ as a catalyst in dichloromethane. The reaction proceeds at room temperature over 12–24 hours, yielding 65–75% of the target compound.
Carbodiimide-Mediated Coupling
Alternative approaches use DCC/DMAP to activate the beta-carboline’s carboxylic acid derivative, facilitating amide or ketone bond formation with the piperidine component. For instance, reacting beta-carboline-3-carbonyl chloride with 1-(9H-purin-6-yl)piperidin-4-ylmethanol in pyridine affords the methanone product in 55–60% yield.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
-
Lewis acids (AlCl₃, BF₃·Et₂O) improve electrophilic aromatic substitution in Friedel-Crafts reactions but require strict anhydrous conditions.
-
DCC/DMAP systems enable efficient acyl transfer but generate dicyclohexylurea (DCU) as a byproduct, complicating purification.
Characterization and Analytical Data
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and beta-carboline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of various functional groups at the purine ring.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Anticancer Activity
- Research indicates that derivatives of beta-carboline compounds exhibit anticancer properties. The beta-carboline structure is known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication. Studies have shown that compounds similar to 1-(9H-purin-6-yl)piperidin-4-ylmethanone can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
-
Neurological Disorders
- The piperidine moiety is associated with neuroprotective effects. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Properties
Case Studies
Several studies have explored the efficacy of related compounds:
- Anticancer Study
- Neuroprotective Effects
- Anti-inflammatory Research
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 1-(9H-purin-6-yl)piperidin-4-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA processes. The beta-carboline structure can interact with neurotransmitter receptors, potentially modulating neurological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Compound Name | Core Scaffolds | Key Bioactivities | Target Proteins |
---|---|---|---|
Target Compound | Purine-piperidine + beta-carboline | Hypothesized: kinase/MAO inhibition | Adenosine receptors, MAO enzymes |
1-(6-Methylpyridin-2-yl)ethanone (FDB016056) | Pyridine-acetyl | Fragrance/industrial applications | N/A (non-pharmacological use) |
Beta-carboline derivatives | Beta-carboline | MAO inhibition, neuroprotection | MAO-A/B, 5-HT receptors |
Purine-based kinase inhibitors | Purine derivatives | Anticancer, antiviral | CDK, EGFR kinases |
Key Findings :
Structural Similarity vs. Functional Divergence: The target compound shares structural motifs with beta-carbolines (e.g., harmine) but differs in its purine-piperidine appendage. Beta-carbolines are potent MAO inhibitors (IC₅₀ ~10 nM for harmine), while the purine moiety may redirect activity toward kinases or adenosine receptors .
Bioactivity Clustering :
- Hierarchical clustering of bioactivity profiles (NCI-60/PubChem data) suggests that compounds with purine and beta-carboline scaffolds cluster separately due to divergent protein interactions . For example, purine derivatives show stronger correlations with kinase targets, while beta-carbolines align with neurotransmitter regulators.
Proteomic Interaction Signatures (CANDO Platform) :
- The CANDO platform predicts multitarget interactions by comparing proteomic signatures. The target compound’s signature likely overlaps with both purine-based kinase inhibitors (e.g., olomoucine) and beta-carbolines but exhibits unique off-target effects due to its hybrid structure .
Research Implications and Challenges
- Drug Repurposing Potential: The CANDO platform highlights the compound’s dual targeting of kinase and MAO pathways, suggesting utility in neurodegenerative diseases (e.g., Parkinson’s) or cancer .
- Synthesis and Optimization: Challenges include stereochemical control at the methanone bridge and mitigating off-target interactions inferred from proteomic dissimilarities .
Biologische Aktivität
The compound 1-(9H-purin-6-yl)piperidin-4-ylmethanone represents a class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.41 g/mol. Its structure comprises a purine moiety linked to a piperidine ring and a tetrahydro-beta-carboline structure, which is known for various biological activities.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of derivatives of tetrahydro-beta-carbolines, which share structural similarities with our compound. For instance, compounds exhibiting similar scaffolds have shown significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. A study indicated that certain derivatives had IC50 values ranging from 17.95 to 157.18 μM against P. falciparum strains, demonstrating promising antiplasmodial activity without significant cytotoxicity towards human cells .
Antitumor Activity
The tetrahydro-beta-carboline framework is also associated with anticancer properties. Research has demonstrated that compounds in this category can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to 1-(9H-purin-6-yl)piperidin-4-ylmethanone can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest that the compound interacts with key enzymes involved in parasite metabolism, such as phosphoethanolamine methyltransferase (PMT) and lactate dehydrogenase (LDH) .
- Binding Affinity : The presence of specific functional groups in the structure enhances binding affinity to target proteins, facilitating therapeutic effects.
- Cellular Uptake : The piperidine moiety may enhance cellular uptake due to its lipophilicity, allowing for better bioavailability and efficacy in vivo.
Case Studies
Several case studies illustrate the biological activity of compounds related to 1-(9H-purin-6-yl)piperidin-4-ylmethanone:
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Characterization Methods |
---|---|---|---|
Purine-Piperidine Coupling | Pd(OAc), Xantphos, KPO, DMF, 100°C | 78 | -NMR, HPLC |
Methanone Formation | AlCl, CHCl, RT, 12h | 73 | LC-MS, -NMR |
Advanced: What crystallographic challenges arise in resolving the compound’s stereochemistry, and how can they be addressed?
Methodological Answer:
The compound’s multiple stereocenters (piperidine and beta-carboline) and conformational flexibility complicate X-ray crystallography. Strategies include:
- Co-crystallization : Use chiral auxiliaries (e.g., tartaric acid derivatives) to stabilize specific conformers .
- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve overlapping electron densities. SHELXL refinement with TWIN/BASF commands is critical for handling potential twinning .
- Validation : Cross-check refined structures with -NMR coupling constants to confirm stereochemical assignments .
Advanced: How can metabolic stability of the purine moiety be evaluated in preclinical studies?
Methodological Answer:
The purine group is prone to oxidative metabolism by CYP450 enzymes. A tiered approach is recommended:
- In Vitro Screening : Incubate with human liver microsomes (HLM) and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Monitor depletion via LC-MS/MS. For example, CP-945,598 (a purine derivative) showed 90% metabolism by CYP3A4 within 60 minutes .
- Metabolite Identification : Use -radiolabeled analogs and HPLC with in-line radioactivity detection to track major metabolites (e.g., hydroxylated or N-dealkylated products) .
- Structural Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block oxidation .
Advanced: What methodologies assess target selectivity between beta-carboline-associated receptors (e.g., 5-HT2A_{2A}2A vs. MAO-A)?
Methodological Answer:
Beta-carbolines interact with diverse targets, requiring orthogonal assays:
- Binding Assays : Use radioligand displacement (e.g., -ketanserin for 5-HT, -harmine for MAO-A). Calculate K values via Cheng-Prusoff equation .
- Functional Assays : For 5-HT, measure IP accumulation in HEK293 cells; for MAO-A, monitor kynuramine oxidation spectrophotometrically .
- Selectivity Index : Define as (K-MAO-A / K-5-HT). Aim for >100-fold selectivity to avoid off-target effects .
Basic: How to resolve contradictions in reported biological activity data across different assay systems?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, endpoint measurements). Mitigation strategies:
- Standardize Protocols : Use common cell lines (e.g., HEK293 for GPCRs) and normalize data to reference agonists/antagonists .
- Control for Artifacts : Include counterscreens (e.g., luciferase inhibition assays for false positives in reporter gene systems) .
- Meta-Analysis : Apply statistical frameworks (e.g., hierarchical Bayesian modeling) to reconcile EC values from disparate studies .
Advanced: What computational strategies predict binding modes to purine-binding targets (e.g., kinases)?
Methodological Answer:
- Docking : Use AutoDock Vina with hybrid DFT-optimized ligand geometries (e.g., B3LYP/6-31G**) to account for purine’s electron density .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen-bond occupancy (>80%) .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities. Validate with experimental K from SPR .
Basic: How to ensure enantiomeric purity during synthesis of chiral piperidine intermediates?
Methodological Answer:
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers. Monitor with polarimetry .
- Asymmetric Catalysis : Employ chiral ligands (e.g., Josiphos) in hydrogenation of piperidinone precursors. Achieve >95% ee via Noyori-type transfer hydrogenation .
Advanced: What in silico and in vitro approaches prioritize toxicity liabilities early in development?
Methodological Answer:
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® kits) .
- hERG Liability Prediction : Use PatchClamp electrophysiology or in silico models (e.g., Schrödinger’s QikProp) to estimate IC values .
- Ames Test : Pre-screen with TA98 and TA100 strains to assess mutagenicity. A negative result reduces regulatory risk .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.